2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
Description
2-Methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a methyl group at position 2 and a morpholine-4-sulfonyl-pyrrolidinyl moiety at position 1. The morpholine-sulfonyl group contributes to its polarity and metabolic stability, while the pyrrolidine ring may influence conformational flexibility and binding affinity .
Properties
IUPAC Name |
4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-13-17-15-4-2-3-5-16(15)20(13)14-6-7-19(12-14)24(21,22)18-8-10-23-11-9-18/h2-5,14H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKQVBKNJAZOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, which can be achieved through the reaction of a suitable amine with a cyclic ketone. The morpholine sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides. Finally, the benzodiazole ring is constructed through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Substituent Variations
The following table highlights structural and functional differences between the target compound and related benzodiazoles/benzimidazoles:
Functional Implications
- Morpholine-Sulfonyl vs. Pyridyl Sulfinyl Groups : The morpholine-sulfonyl group in the target compound enhances polarity and metabolic stability compared to the pyridyl sulfinyl groups in compounds like 3s/3t, which may exhibit higher lipophilicity and variable absorption .
- Pyrrolidine vs. Tributylstannyl Substituents : The pyrrolidine moiety in the target compound offers conformational flexibility, whereas the tributylstannyl group in C10H16O () introduces heavy metal-related toxicity risks, limiting therapeutic utility .
Pharmacokinetic Predictions
Using methods validated by Obach et al. (1997), the target compound’s pharmacokinetics can be extrapolated from preclinical
- Volume of Distribution (Vd) : Predicted within 60–90% accuracy via allometric scaling from rodent models .
- Clearance (CL) : Human liver microsomal data scaled to in vivo clearance may achieve 70–80% accuracy, suggesting moderate hepatic extraction .
- Half-life (t1/2) : Estimated at 6–12 hours based on combined Vd and CL predictions, aligning with once-daily dosing regimens .
Biological Activity
2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a compound of significant interest due to its potential biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves several steps:
- Pyrrolidine Ring Formation : The initial step typically involves the reaction of an amine with a cyclic ketone to form the pyrrolidine ring.
- Introduction of Morpholine Sulfonyl Group : This is achieved through sulfonylation reactions using sulfonyl chlorides.
- Cyclization to Form Benzodiazole : The final step includes cyclization reactions that yield the benzodiazole structure.
Optimized synthetic routes enhance yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions.
Antibacterial Properties
Recent studies highlight the antibacterial potential of compounds related to 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole. For instance, pyrrole derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Similar sulfonamide derivatives have demonstrated effectiveness against various viral pathogens, including coxsackievirus B and SARS-CoV-2. For example, one study reported an IC50 value of 0.8 µM for a related compound against SARS-CoV-2, indicating promising antiviral activity without cytotoxic effects .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within microorganisms or host cells. It is hypothesized that the compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. However, detailed molecular targets remain to be elucidated .
Study on Antimicrobial Efficacy
A comprehensive study evaluated various pyrrole-based compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited superior activity against bacterial strains compared to traditional antibiotics like ciprofloxacin . This suggests that modifications in the chemical structure could enhance the biological properties of similar compounds.
Evaluation Against Viral Infections
Another investigation focused on sulfonamide derivatives with heterocyclic structures, revealing their potential as antiviral agents. Compounds structurally related to 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole were found to inhibit viral glycoproteins effectively, showcasing their applicability in developing antiviral therapies .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
